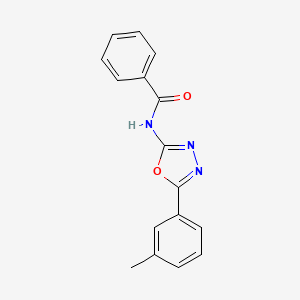

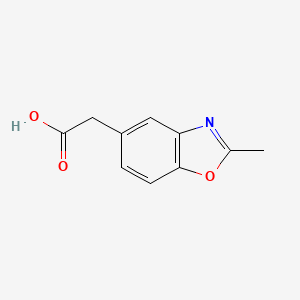

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives with thiadiazole scaffolds is a topic of interest due to their biological properties. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another approach involved a microwave-assisted, solvent-free synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which were confirmed by various spectroscopic methods . Additionally, the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea was reported, characterized by elementary analysis and spectroscopies .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using IR, (1)H NMR, and (13)C NMR spectroscopies. X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, their oxidized forms, and the copper(II) complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. In the copper(II) complexes, a stable planar geometry was observed around the central ion .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of Schiff's bases, cyclization, and coordination with metal ions. The oxidation process using copper(II) chloride is a key step that leads to the formation of cyclic systems in the thiadiazole derivatives . The microwave-assisted synthesis also indicates a reaction pathway that leads to the formation of Schiff's bases containing a thiadiazole scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the presence of the thiadiazole scaffold. The synthesized compounds were evaluated for their cytotoxicity against various human cancer cell lines, with some showing significant cytotoxicity, particularly against breast and prostate cancer cell lines . The antibacterial studies of the synthesized compounds revealed high activity against Gram-positive bacteria, indicating the importance of the benzyl unit and the S or SO2 linker in the antibacterial activity .

Applications De Recherche Scientifique

Thiazole-aminopiperidine Hybrid Analogues

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were designed and synthesized from aryl thioamides. These compounds were evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, antituberculosis activity, and cytotoxicity. Among the studied compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity across all tests without cytotoxic effects at the studied concentrations (V. U. Jeankumar et al., 2013).

Synthesis and SAR of 2-Aminobenzothiazoles Derivatives

Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and evaluated for their antimicrobial activity. Compounds 3d and 3h demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA), showing the potential of such structures in developing new antimicrobial agents (D. G. Anuse et al., 2019).

Benzamides as Multireceptor Antipsychotics

A series of benzamides, possessing potent dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors properties, were synthesized and evaluated as potential antipsychotics. Compounds with fluoro-substituted analogues showed promising pharmacological binding profiles, suggesting their utility as candidates for further preclinical studies in the development of antipsychotic medications (Feipu Yang et al., 2016).

Orexin Receptor Antagonists for Insomnia

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, was developed for the treatment of insomnia. The disposition and metabolism study in humans revealed principal circulating components and metabolites, providing insight into its pharmacokinetics and potential therapeutic application (C. Renzulli et al., 2011).

Propriétés

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3S3/c22-17-6-4-5-15(13-17)14-30-21-25-24-20(31-21)23-19(27)16-7-9-18(10-8-16)32(28,29)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODGQLXVDOJATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)

![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)

![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)

![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)